2-(((3,4-Dimethoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
The compound “2-(((3,4-Dimethoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione” is a complex organic molecule. It is related to the compound "3,4-Dimethoxyphenethylamine" , which is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, α-Benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, a compound with a similar structure, was prepared from homoveratrylamine and 2-benzamidoethanoic acid .Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the single crystal of synthesized (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques .Chemical Reactions Analysis
A series of acyl derivatives of 2-(3, 4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, 3,4-Dimethoxyphenethylamine has an average mass of 181.232 Da and a Monoisotopic mass of 181.110275 Da .Mechanism of Action
While the specific mechanism of action for “2-(((3,4-Dimethoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione” is not available, related compounds such as Bevantolol have been shown to have both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .
Safety and Hazards
Future Directions
While specific future directions for “2-(((3,4-Dimethoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione” are not available, related compounds have shown promise in various applications. For example, a chalcone analogue showed more negative binding free energy when compared to tamoxifen, suggesting potential for further exploration in drug discovery .
properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(2)8-13(19)12(14(20)9-17)10-18-11-5-6-15(21-3)16(7-11)22-4/h5-7,10,19H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTLNBMHDVIWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)OC)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967801 |
Source
|
Record name | 2-[(3,4-Dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26665909 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5325-56-4 |
Source
|
Record name | 2-[(3,4-Dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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